4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether
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Overview
Description
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether typically involves a multi-step process:
Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Hydrogenation: The resulting isoxazole is then subjected to hydrogenation to form the dihydro derivative.
Etherification: Finally, the compound undergoes etherification with methyl iodide in the presence of a base such as potassium carbonate to form the methyl ether derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts might be preferred to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon to form the fully saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl ether group, where the methyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
5-Methylisoxazole: Similar structure but with a methyl group at the 5-position, often used in drug development.
3,5-Dimethylisoxazole: Another derivative with two methyl groups, known for its enhanced biological activity.
Uniqueness
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic isoxazoles. Its methyl ether group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
62324-90-7 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C12H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9-7-13-15-12(9)11/h4-7H,2-3H2,1H3 |
InChI Key |
ABJNFGKXRLXHAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=NO3 |
Origin of Product |
United States |
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